molecular formula C20H14F3N5OS B2559265 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 893931-06-1

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2559265
CAS No.: 893931-06-1
M. Wt: 429.42
InChI Key: LSUORQPNWOKYBP-UHFFFAOYSA-N
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Description

The compound “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known for their diverse biological potential and are considered as bioisosteres with purines . They exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is an isostere of purines . They are versatile drug-like fragments that have drawn much attention as pharmacophores .

Scientific Research Applications

Radioligand Imaging for Translocator Protein (TSPO)

The compound has been studied for its role in radiosynthesis, particularly in the context of creating selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research avenue explores the synthesis and application of derivatives for in vivo imaging, highlighting the compound's utility in neurological and inflammatory disease diagnosis (Dollé et al., 2008).

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of heterocycles incorporating the antipyrine moiety derived from similar chemical structures. These research efforts focus on the synthesis of new compounds and their evaluation as potential antimicrobial agents, indicating the compound's relevance in developing new therapeutic agents (Bondock et al., 2008).

Anticancer Activity

Another significant area of research involves the exploration of the compound's derivatives for anticancer activities. The synthesis of certain derivatives and their in vitro cytotoxic activity against cancer cell lines suggest potential applications in cancer treatment, offering insights into new anticancer agents (Al-Sanea et al., 2020).

Neuroinflammation Imaging

Derivatives of the compound have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This includes the development of fluorine-18 labeled compounds for in vivo PET imaging of neuroinflammation, showcasing the compound's utility in neuroscientific research (Damont et al., 2015).

Synthesis of Novel Heterocycles

The compound has also been a key intermediate in the synthesis of novel heterocycles, including isoxazolines and isoxazoles, through cycloaddition reactions. This area of research emphasizes the compound's versatility in organic synthesis, contributing to the development of new chemical entities with potential biological activities (Rahmouni et al., 2014).

Future Directions

The future directions for pyrazolo[3,4-d]pyrimidines involve further optimization as anticancer agents . They are considered as attractive therapeutic targets for many diseases, particularly cancer .

Properties

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5OS/c21-20(22,23)15-8-4-5-9-16(15)27-17(29)11-30-19-14-10-26-28(18(14)24-12-25-19)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUORQPNWOKYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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